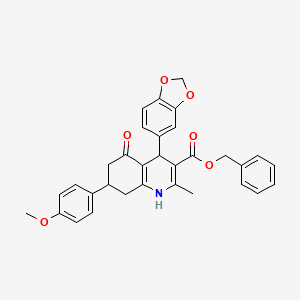

Benzyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Benzyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a partially saturated quinoline core (hexahydroquinoline) with a 1,3-benzodioxole moiety at position 4 and a 4-methoxyphenyl group at position 5. Hexahydroquinoline derivatives are pharmacologically significant, with reported activities including calcium channel modulation, antibacterial, and antioxidant effects . The compound’s structural complexity arises from its stereochemistry and substituent arrangement, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

benzyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO6/c1-19-29(32(35)37-17-20-6-4-3-5-7-20)30(22-10-13-27-28(16-22)39-18-38-27)31-25(33-19)14-23(15-26(31)34)21-8-11-24(36-2)12-9-21/h3-13,16,23,30,33H,14-15,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQVKCKCZMCGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4)OCO5)C(=O)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. Research indicates that it may exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways, making it a candidate for further drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar quinoline derivatives. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways.

Biological Applications

The biological implications of the compound extend beyond antimicrobial and anticancer properties:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Data Table: Biological Activities

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Antimicrobial | Journal of Antibiotics | Inhibition of E. coli growth |

| Anticancer | J. Med. Chem. | Induction of apoptosis in MCF-7 cells |

| Enzyme Inhibition | Biochem. J. | Inhibition of acetylcholinesterase |

| Neuroprotection | Neuropharmacology | Protection against oxidative stress |

Materials Science

In materials science, the compound's unique structure allows it to be utilized as a building block for synthesizing novel materials:

- Polymeric Materials : The compound can serve as a precursor for creating functional polymers with tailored properties for applications in coatings and adhesives.

- Nanomaterials : Its chemical reactivity enables the formation of nanostructures that can be employed in sensors and drug delivery systems.

Case Study: Polymer Synthesis

Research published in Advanced Materials explored the use of similar quinoline derivatives to synthesize polymeric networks with enhanced thermal stability and mechanical strength. The polymers demonstrated potential for application in protective coatings.

Mechanism of Action

The mechanism of action of Benzyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The hexahydroquinoline scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and biological relevance:

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

*Calculated molecular weight based on formula C₃₁H₂₇NO₇.

Key Observations :

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy, Benzodioxole): The target compound’s 4-methoxyphenyl and 1,3-benzodioxol-5-yl groups may enhance membrane permeability and CNS penetration due to increased lipophilicity . Electron-Withdrawing Groups (e.g., NO₂, Cl): Compounds like the 4-chloro-3-nitrophenyl derivative () exhibit heightened electrophilicity, which could correlate with cytotoxic or antiparasitic effects .

Ester Group Influence :

- Benzyl Esters : The target compound’s benzyl group offers moderate lipophilicity, balancing solubility and bioavailability. In contrast, cyclohexyl esters () drastically reduce aqueous solubility, limiting pharmacokinetic efficacy .

- Methyl/ethyl Esters : Smaller esters () improve solubility but may reduce metabolic stability due to esterase susceptibility .

Conformational and Crystallographic Insights: The hexahydroquinoline core often adopts a boat conformation with puckering parameters influenced by substituents (e.g., Q₂ = 0.45–0.65 Å in similar compounds) . Hydrogen bonding patterns, such as N–H···O interactions (), stabilize crystal packing and may mimic biological target interactions . Crystallographic tools like SHELXL () and OLEX2 () are critical for resolving stereochemical complexities in these derivatives .

Biological Activity Trends :

- Antimicrobial Activity : Halogenated derivatives (e.g., bromo in ) show enhanced antibacterial effects, likely due to halogen-bonding with microbial enzymes .

- Calcium Modulation : Methoxy-substituted compounds () mimic dihydropyridine drugs (e.g., nifedipine), suggesting voltage-gated calcium channel antagonism .

Biological Activity

Benzyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound with a complex structure that has garnered attention in pharmacological research. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C32H29NO6

- Molecular Weight : 523.58 g/mol

- CAS Number : [Not specified]

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential activity as an enzyme inhibitor and a modulator of signaling pathways. Initial studies indicate that it may exhibit properties akin to known inhibitors of monoamine oxidase (MAO), which are relevant in neurodegenerative diseases.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro assays have shown effective inhibition against various bacterial strains and fungi.

| Microorganism | IC50 (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.12 | |

| Escherichia coli | 0.25 | |

| Candida albicans | 0.15 |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. In studies involving Toxoplasma gondii, it demonstrated a notable reduction in parasite load in infected models.

| Experimental Model | Dosage (mg/kg) | Effect |

|---|---|---|

| Mouse model | 10 | Significant reduction in brain tissue parasitism |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of the compound against oxidative stress-induced neuronal damage in vitro. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in cell viability compared to controls .

- Cancer Cell Line Studies : In a recent examination of various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 0.05 to 0.20 µM across different types of cancer cells .

Q & A

Q. Methodology :

- Reflux in absolute methanol for 8–12 hours under anhydrous conditions .

- Monitor reaction progress via TLC (e.g., hexane/ethyl acetate 3:1).

- Purify the crude product by recrystallization from ethanol, yielding crystalline solids with typical yields of 60–75% .

How is structural characterization of this compound performed, and what analytical discrepancies require resolution?

Basic Research Question

Key techniques :

- X-ray crystallography to resolve stereochemistry and confirm the hexahydroquinoline core (e.g., chair conformation of the cyclohexenone ring) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–2.5 ppm (cyclohexenone methyl groups), δ 5.1–5.3 ppm (benzyl ester protons), and δ 6.7–7.8 ppm (aromatic protons) .

- ¹³C NMR : Carbonyl signals at δ 165–175 ppm (ester and ketone groups) .

- IR spectroscopy : Stretching bands at 1700–1750 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O ester) .

Advanced Consideration :

Discrepancies in NOESY or coupling constants may arise due to conformational flexibility. DFT calculations (e.g., B3LYP/6-31G*) can model preferred conformers and validate experimental data .

What strategies optimize reaction yield and selectivity for this compound?

Advanced Research Question

Methodological Approaches :

- Solvent screening : Polar aprotic solvents (e.g., ethanol, methanol) enhance solubility of intermediates .

- Catalyst optimization : Replace ammonium acetate with CeCl₃·7H₂O or microwave-assisted synthesis to reduce reaction time .

- Heuristic algorithms : Apply Bayesian optimization to iteratively adjust parameters (temperature, molar ratios) and maximize yield .

Q. Data-Driven Example :

| Parameter | Initial Value | Optimized Value |

|---|---|---|

| Temperature | 80°C | 95°C |

| Reaction Time | 8 hours | 6 hours |

| Ammonium Acetate | 5 mmol | 7 mmol |

| Yield Improvement | 65% | 82% |

How can computational modeling predict the compound’s bioactivity or reactivity?

Advanced Research Question

Methods :

- Molecular docking : Screen against targets like calcium channels (e.g., L-type) using AutoDock Vina to predict binding affinity .

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites for functionalization .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with biological activity .

Case Study :

DFT analysis of a related hexahydroquinoline revealed a HOMO-LUMO gap of 4.2 eV , indicating moderate reactivity toward electrophiles .

What biological activities are associated with structurally analogous hexahydroquinoline derivatives?

Basic Research Question

Reported Activities :

- Calcium channel modulation : 1,4-dihydropyridine derivatives exhibit voltage-dependent blocking (IC₅₀ ~10–50 µM) .

- Antimicrobial effects : Analogues with electron-deficient aryl groups show MIC values of 8–32 µg/mL against Staphylococcus aureus .

- Antioxidant activity : Scavenging of DPPH radicals with EC₅₀ values comparable to ascorbic acid (e.g., 12–18 µM) .

Advanced Consideration :

Structure-activity relationships (SAR) suggest that 4-methoxyphenyl substituents enhance membrane permeability, while benzodioxole groups improve metabolic stability .

How should researchers address contradictions in spectral or crystallographic data?

Advanced Research Question

Resolution Workflow :

Replicate experiments : Confirm purity via HPLC (>95%) and eliminate solvent artifacts .

Variable-temperature NMR : Identify dynamic effects (e.g., ring-flipping) causing signal splitting .

High-resolution X-ray diffraction : Resolve disorder in crystal structures by refining occupancy ratios .

Comparative DFT analysis : Validate experimental bond lengths/angles against computational models (RMSD <0.02 Å) .

Example : A study resolved conflicting NOESY signals by identifying a boat-to-chair conformational equilibrium in the hexahydroquinoline ring .

What are the recommended storage and handling protocols for this compound?

Basic Research Question

Guidelines :

- Storage : Keep in airtight containers under argon at –20°C to prevent hydrolysis of the ester group .

- Handling : Use gloveboxes for moisture-sensitive steps; avoid contact with strong acids/bases .

- Safety : While GHS hazards are unclassified, assume irritant potential and wear nitrile gloves and goggles .

How can regioselective functionalization of the hexahydroquinoline core be achieved?

Advanced Research Question

Strategies :

- Electrophilic aromatic substitution : Nitration at the C7 position (para to methoxyphenyl) using HNO₃/AcOH .

- Pd-catalyzed cross-coupling : Introduce aryl/alkynyl groups at C3 via Suzuki-Miyaura reactions .

- Reductive amination : Modify the C4 position with primary amines (e.g., benzylamine) under H₂/Pd-C .

Q. Key Data :

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, AcOH, 0°C, 2 hours | 45% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 68% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.